3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol
Description
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a pyrano[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyridine and pyran rings. The presence of a prop-2-yn-1-ol group adds to its chemical versatility.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-5-1-3-9-7-10-4-2-6-14-11(10)12-8-9/h7-8,13H,2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVHLICPRBXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C#CCO)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
The compound features a pyrano[2,3-b]pyridine structure, which is significant for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that pyrano[2,3-b]pyridine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects. Studies have shown that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, indicating a possible application in neurodegenerative diseases.
Synthesis and Development
Synthetic Pathways : The synthesis of 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol can be achieved through various methods, including:
- Multi-step synthesis involving the formation of the pyrano[2,3-b]pyridine framework followed by alkynylation.
- One-pot reactions that streamline the process and improve yield.
Pharmacological Studies
Recent pharmacological studies have focused on the compound's interaction with various receptors and enzymes. For instance, it has been evaluated for its potential as a:
- Selective inhibitor of specific kinases involved in cancer signaling pathways.
- Modulator of neurotransmitter systems , suggesting implications for treating mood disorders.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of pyrano[2,3-b]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In another study featured in Neuropharmacology, researchers explored the neuroprotective effects of related compounds in models of oxidative stress. The findings revealed that these compounds could significantly reduce neuronal cell death and inflammation markers . This suggests a promising avenue for further research into their therapeutic potential for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrano[2,3-b]pyridine core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol: Similar structure but with a methanol group instead of a prop-2-yn-1-ol group.
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol: Lacks the prop-2-yn-1-ol group, featuring a hydroxyl group instead.
Uniqueness
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol is unique due to the presence of the prop-2-yn-1-ol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its utility in various applications .
Biological Activity
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a pyridine ring with a pyran moiety, which contributes to its biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1346447-31-1 |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| InChI Key | OCC#CC1=CN=C2OCCCC2=C1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it acts as a modulator of enzyme activity and influences cellular signaling pathways.
Enzyme Modulation
Research indicates that the compound may serve as a negative allosteric modulator for metabotropic glutamate receptors (mGluRs), particularly mGluR2. Such interactions can significantly impact calcium mobilization within cells, affecting neurotransmission and potentially offering avenues for treating neurological disorders .
Cellular Effects
The compound has been shown to influence several cellular processes:
- Cell Signaling : Alters pathways associated with calcium signaling.
- Gene Expression : Modulates transcription factors involved in various cellular responses.
In vitro studies have demonstrated that treatment with this compound leads to changes in the proliferation rates of certain cell lines, suggesting potential anticancer properties .
Anticancer Activity
A study focusing on the antiproliferative effects of this compound revealed significant inhibitory effects on various cancer cell lines. For instance:
- HeLa Cells : Showed reduced proliferation rates upon treatment.
- HCT116 Cells : Demonstrated sensitivity to the compound, indicating its potential as a chemotherapeutic agent.
The IC50 values for these effects are under investigation but preliminary results suggest promising efficacy against tumor growth .
Neuroprotective Effects
In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects. By modulating mGluR activity, it may help mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ongoing research aims to clarify these mechanisms and evaluate therapeutic doses in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol?
- Microwave-assisted inverse electron demand Diels-Alder (IEDDA) reactions are effective for constructing the dihydro-pyrano[2,3-b]pyridine core. For example, Hajbi et al. (2007) demonstrated that microwave irradiation accelerates cycloaddition between pyridine derivatives and dienophiles, yielding substituted dihydro-pyrano pyridines in high efficiency .
- The propargyl alcohol moiety can be introduced via alkyne coupling reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling may be adapted based on precursor availability .
Q. What purification strategies are recommended for isolating this compound?
- Column chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates polar intermediates .
- Recrystallization from 2-propanol or methanol is suitable for final product purification, as demonstrated for structurally related pyrano-pyridine derivatives .
Q. How should spectroscopic characterization (NMR, MS) be performed?
- 1H NMR : Key signals include the propargyl alcohol proton (~δ 4.3–4.6 ppm), pyran ring protons (δ 1.5–2.5 ppm for dihydro protons), and aromatic pyridine protons (δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 191.12 (C₁₁H₁₃NO₂) with isotopic matching .
Advanced Research Questions
Q. How can crystallographic data contradictions in dihydro-pyrano pyridine derivatives be resolved?
- Use the SHELX suite (e.g., SHELXL for refinement) to handle twinning or disorder in the pyran ring. Sheldrick (2008) highlights its robustness for high-resolution data, enabling precise modeling of hydrogen bonding and torsional angles .
- Validate structures with the Cambridge Structural Database (CSD) to compare bond lengths and angles with analogous compounds .
Q. What computational methods predict the reactivity of the propargyl alcohol group in this compound?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model alkyne π-orbital interactions with adjacent pyridine rings, predicting regioselectivity in click chemistry or oxidation reactions .
- Molecular dynamics simulations assess steric effects of the dihydro-pyrano ring on reaction pathways .
Q. How does the dihydro-pyrano[2,3-b]pyridine core influence metabolic stability?
- In vitro microsomal assays (e.g., human liver microsomes) can quantify oxidative degradation. Metabolites like 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (a potential oxidation product) should be monitored via LC-MS .
- Structure-activity relationship (SAR) studies may link ring saturation to reduced CYP450-mediated metabolism compared to fully aromatic analogs .
Methodological Notes
- Synthesis : Optimize microwave conditions (e.g., 150°C, 20 min) to minimize side reactions .
- Crystallography : For SHELX refinement, ensure data completeness (>95%) and resolution (<1.0 Å) to resolve disorder .
- Analytical Validation : Cross-reference NMR shifts with published analogs (e.g., pyrano[2,3-d]pyrimidines in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
